4-Bromoquinolin-5-ol
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Overview
Description
4-Bromoquinolin-5-ol is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a bromine atom at the fourth position and a hydroxyl group at the fifth position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinolin-5-ol typically involves the bromination of quinolin-5-ol. One common method is the reaction of quinolin-5-ol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts, such as iron or copper salts, can also enhance the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form quinolin-5-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Quinolin-5-ol.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Bromoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromoquinolin-5-ol varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparison with Similar Compounds
Quinolin-5-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloroquinolin-5-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
4-Fluoroquinolin-5-ol: Contains a fluorine atom, which can significantly alter its chemical properties and biological effects.
Uniqueness: 4-Bromoquinolin-5-ol is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds. Additionally, the bromine atom can influence the compound’s pharmacokinetic properties, potentially improving its efficacy as a drug candidate.
Properties
IUPAC Name |
4-bromoquinolin-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-4-5-11-7-2-1-3-8(12)9(6)7/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZBXSHQNBAZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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